1H-Indazole-4-carboxamide, N-methoxy-N-methyl-
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Overview
Description
1H-Indazole-4-carboxamide, N-methoxy-N-methyl- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are commonly employed due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4-carboxamide, N-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reductive cyclization reactions can be employed to form the indazole core.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization using hydrazine and ortho-substituted benzaldehydes.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Indazole-4-carboxamide, N-methoxy-N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and coordination polymers.
Mechanism of Action
The mechanism of action of 1H-Indazole-4-carboxamide, N-methoxy-N-methyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of signaling pathways involved in cell growth, inflammation, and other biological functions .
Comparison with Similar Compounds
1H-Indazole-3-carboxamide: Another indazole derivative with similar biological activities.
1H-Indazole-5-carboxamide: Known for its potential therapeutic applications.
1H-Indazole-6-carboxamide: Studied for its unique structural features and biological properties.
Uniqueness: 1H-Indazole-4-carboxamide, N-methoxy-N-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its N-methoxy-N-methyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1H-indazole-4-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-13(15-2)10(14)7-4-3-5-9-8(7)6-11-12-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
AOIBHMBXZPAHST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C2C=NNC2=CC=C1)OC |
Origin of Product |
United States |
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